2-isonicotinoyl-N-methylhydrazinecarbothioamide
Overview
Description
2-Isonicotinoyl-N-methylhydrazinecarbothioamide is a chemical compound with the molecular formula C₈H₁₀N₄OS and a molecular weight of 210.26 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves several steps. One common method includes the reaction of isonicotinic acid hydrazide with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.
Chemical Reactions Analysis
2-Isonicotinoyl-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
2-Isonicotinoyl-N-methylhydrazinecarbothioamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways in microorganisms . This inhibition results in the antimicrobial and antiviral effects observed in various studies . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
2-Isonicotinoyl-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as isoniazid and its derivatives . While isoniazid is a well-known anti-tuberculosis drug, this compound offers unique properties that make it a valuable compound for research. Similar compounds include:
Isoniazid: A frontline anti-tuberculosis drug with a well-established mechanism of action.
Nicotinic acid hydrazide derivatives: These compounds exhibit diverse biological activities, including antimicrobial and antiviral properties.
Properties
IUPAC Name |
1-methyl-3-(pyridine-4-carbonylamino)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNYRIVCWOGWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384955 | |
Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-96-6 | |
Record name | Isonicotinoyl 4-methylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4406-96-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOYL 4-METHYLTHIOSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PR8G8X3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.